1-(3-Iodophenyl)-2,4-pyrrolidinedione
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Overview
Description
1-(3-Iodophenyl)-2,4-pyrrolidinedione is an organic compound characterized by the presence of an iodophenyl group attached to a pyrrolidinedione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodophenyl)-2,4-pyrrolidinedione typically involves the iodination of a phenyl group followed by the formation of the pyrrolidinedione ring. One common method involves the reaction of 3-iodoaniline with maleic anhydride under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodophenyl)-2,4-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or other polar aprotic solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines. Substitution reactions can lead to the formation of different halogenated or functionalized derivatives.
Scientific Research Applications
1-(3-Iodophenyl)-2,4-pyrrolidinedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)-2,4-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Iodophenyl)-2,4-pyrrolidinedione
- 1-(3-Bromophenyl)-2,4-pyrrolidinedione
- 1-(3-Chlorophenyl)-2,4-pyrrolidinedione
Uniqueness
1-(3-Iodophenyl)-2,4-pyrrolidinedione is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where halogenated compounds are required, such as in medicinal chemistry and material science.
Biological Activity
1-(3-Iodophenyl)-2,4-pyrrolidinedione is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3-iodophenyl group and two carbonyl groups. Its molecular formula is C11H8INO2 with a molecular weight of approximately 292.08 g/mol. The presence of the iodine atom and carbonyl groups significantly influences its chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Properties : Compounds similar to this pyrrolidinedione have shown potential in inhibiting inflammatory pathways, making them candidates for treating inflammatory diseases.
- Anticancer Activity : Studies have demonstrated that derivatives can inhibit cancer cell proliferation at micromolar concentrations, indicating potential as anticancer agents.
- Antimicrobial Effects : The compound has also been observed to possess antimicrobial properties against various pathogens.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes linked to cancer cell metabolism, thus reducing tumor growth.
- Binding Affinity : Studies have shown that it can bind effectively to proteins involved in inflammation and cancer progression, modulating their activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies:
- Condensation Reactions : This involves the reaction of suitable precursors under acidic or basic conditions.
- Substitution Reactions : The iodine atom can undergo nucleophilic substitution, allowing for the introduction of other functional groups.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure/Description | Unique Features |
---|---|---|
1-(4-Iodophenyl)-2,5-pyrrolidinedione | Similar structure but with para-iodo substituent | Potentially different biological activity profiles |
1-(3-Bromophenyl)-2,4-pyrrolidinedione | Bromine instead of iodine | May exhibit different reactivity due to bromine's properties |
4-Methyl-1-(3-iodophenyl)-2,5-pyrrolidinedione | Methyl substitution at position 4 | Altered lipophilicity and potential bioactivity |
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anti-Cancer Activity : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of human cancer cell lines in vitro. The results showed a significant reduction in cell viability at concentrations as low as 10 µM.
- Research on Anti-inflammatory Effects : Another study indicated that derivatives of this compound could reduce pro-inflammatory cytokine levels in activated macrophages, suggesting its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C10H8INO2 |
---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
1-(3-iodophenyl)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C10H8INO2/c11-7-2-1-3-8(4-7)12-6-9(13)5-10(12)14/h1-4H,5-6H2 |
InChI Key |
QSWVHKCODTVTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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